molecular formula C₂₇H₃₈O₁₈ B1139921 Methyl a-D-laminarabioside heptaacetate CAS No. 7322-42-1

Methyl a-D-laminarabioside heptaacetate

Cat. No.: B1139921
CAS No.: 7322-42-1
M. Wt: 650.58
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl a-D-laminarabioside heptaacetate is synthesized through a multi-step process involving the acetylation of methyl a-D-laminarabioside. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves high-throughput glycan screening and glyco-engineered mammalian cell expression systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl a-D-laminarabioside heptaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deacetylated derivatives, oxidized carboxylic acids, and substituted analogs with various functional groups .

Scientific Research Applications

Methyl a-D-laminarabioside heptaacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl a-D-laminarabioside heptaacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl a-D-laminarabioside heptaacetate is unique due to its specific acetylation pattern and glycosidic linkages. Similar compounds include:

These compounds share similar structural features but differ in their acetylation patterns and biological activities, making this compound a distinct and valuable compound in research and industry.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,5-diacetyloxy-6-methoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O18/c1-11(28)36-9-18-21(39-14(4)31)23(24(41-16(6)33)26(35-8)43-18)45-27-25(42-17(7)34)22(40-15(5)32)20(38-13(3)30)19(44-27)10-37-12(2)29/h18-27H,9-10H2,1-8H3/t18-,19-,20-,21+,22+,23+,24-,25-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSQXNOZAXQAJT-LOMSNOTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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